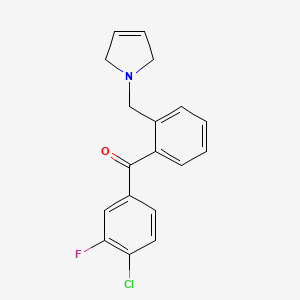

(4-Chlor-3-fluorphenyl)(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-Chloro-3-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is a complex organic compound featuring a combination of aromatic and heterocyclic structures

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, (4-Chloro-3-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone serves as an intermediate for the synthesis of more complex molecules

Biology and Medicine

This compound is studied for its potential biological activities. The presence of the pyrrole ring and substituted aromatic rings suggests it could interact with various biological targets, making it a candidate for drug development. Research may focus on its anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure might impart desirable characteristics like thermal stability or resistance to degradation.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone typically involves multi-step organic reactions. One common approach is:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines under acidic conditions.

Substitution Reactions: The aromatic rings are functionalized through electrophilic aromatic substitution reactions. For instance, chlorination and fluorination can be achieved using reagents like chlorine gas and fluorine-containing compounds under controlled conditions.

Coupling Reactions: The final step often involves coupling the pyrrole derivative with the substituted benzene rings using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, under inert atmosphere and elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory methods, optimizing reaction conditions for higher yields and purity. This includes using continuous flow reactors for better control over reaction parameters and employing advanced purification techniques like chromatography and recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The aromatic rings can participate in further substitution reactions, such as nitration, sulfonation, or halogenation, depending on the desired functional group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Chlorine gas for chlorination, concentrated sulfuric acid for sulfonation.

Major Products

Oxidation: Formation of pyrrole-2,5-dione derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Wirkmechanismus

The mechanism by which (4-Chloro-3-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone exerts its effects depends on its interaction with molecular targets. For instance, if used as a drug, it might inhibit specific enzymes or receptors involved in disease pathways. The exact mechanism would be elucidated through biochemical assays and molecular modeling studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (4-Chlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

- (3-Fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

- (4-Chloro-3-methylphenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Uniqueness

The combination of chloro and fluoro substituents on the aromatic ring in (4-Chloro-3-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone provides unique electronic and steric properties. These properties can influence the compound’s reactivity and interaction with biological targets, potentially leading to distinct pharmacological profiles compared to similar compounds.

This detailed overview highlights the significance of (4-Chloro-3-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone in various scientific and industrial fields. Further research and development could unlock new applications and enhance our understanding of its properties and mechanisms.

Biologische Aktivität

The compound (4-Chloro-3-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone , also known by its CAS number 898749-44-5 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H15ClFNO with a molecular weight of 315.77 g/mol . The structure features a chloro and fluorine substituent on the phenyl rings, which may influence its biological interactions.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, thiazole-bearing molecules have shown promising results in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of electron-withdrawing groups like chlorine and fluorine can enhance these activities by stabilizing reactive intermediates during metabolic processes .

Anticonvulsant Properties

Some derivatives of pyrrolidine have demonstrated anticonvulsant effects. Studies suggest that the structural modifications in these compounds can lead to enhanced binding affinity for GABA receptors, thereby modulating neuronal excitability. The incorporation of a pyrrolidine moiety in the structure may similarly contribute to anticonvulsant activity .

Case Study 1: Antitumor Efficacy

A study involving structurally related compounds reported IC50 values indicating significant cytotoxicity against cancer cell lines such as A-431 and HT29. For example, one derivative exhibited an IC50 value of 1.61 µg/mL , highlighting the importance of structural features in enhancing antitumor activity .

Case Study 2: Anticonvulsant Activity Assessment

In a pharmacological evaluation, several pyrrolidine derivatives were tested for anticonvulsant activity using the maximal electroshock seizure (MES) model. Compounds similar to (4-Chloro-3-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone displayed promising results, with one showing a significant reduction in seizure duration compared to controls .

Data Table: Summary of Biological Activities

| Activity Type | Related Compounds | Mechanism of Action | IC50 Values |

|---|---|---|---|

| Antitumor | Thiazole derivatives | Induction of apoptosis | 1.61 µg/mL |

| Anticonvulsant | Pyrrolidine analogs | GABA receptor modulation | Not specified |

| Antimicrobial | Various analogs | Disruption of cell wall synthesis | Varies by pathogen |

Eigenschaften

IUPAC Name |

(4-chloro-3-fluorophenyl)-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClFNO/c19-16-8-7-13(11-17(16)20)18(22)15-6-2-1-5-14(15)12-21-9-3-4-10-21/h1-8,11H,9-10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVJDHNVZGVJALW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643939 |

Source

|

| Record name | (4-Chloro-3-fluorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898763-41-2 |

Source

|

| Record name | (4-Chloro-3-fluorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.